molecular formula C8H22N4O2 B12560891 N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine CAS No. 183731-40-0

N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine

Cat. No.: B12560891
CAS No.: 183731-40-0
M. Wt: 206.29 g/mol
InChI Key: IUNZLWUIKVSIDN-UHFFFAOYSA-N
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Description

N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is a polyamine compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of aminooxy groups attached to a butane-1,4-diamine backbone, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine typically involves the reaction of butane-1,4-diamine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino groups of butane-1,4-diamine attack the chloroethylamine, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The aminooxy groups can be oxidized to form oximes.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The aminooxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of oximes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aminooxy derivatives.

Scientific Research Applications

N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine involves its interaction with specific molecular targets. The aminooxy groups can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity. This compound may also interact with nucleic acids, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

    Spermine: A naturally occurring polyamine involved in cellular metabolism.

    Spermidine: Another polyamine with roles in cellular growth and differentiation.

    Putrescine: A precursor to spermidine and spermine, involved in polyamine biosynthesis.

Uniqueness

N~1~,N~1~-Bis[2-(aminooxy)ethyl]butane-1,4-diamine is unique due to the presence of aminooxy groups, which impart distinct chemical reactivity compared to other polyamines. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

183731-40-0

Molecular Formula

C8H22N4O2

Molecular Weight

206.29 g/mol

IUPAC Name

O-[2-[4-aminobutyl(2-aminooxyethyl)amino]ethyl]hydroxylamine

InChI

InChI=1S/C8H22N4O2/c9-3-1-2-4-12(5-7-13-10)6-8-14-11/h1-11H2

InChI Key

IUNZLWUIKVSIDN-UHFFFAOYSA-N

Canonical SMILES

C(CCN(CCON)CCON)CN

Origin of Product

United States

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